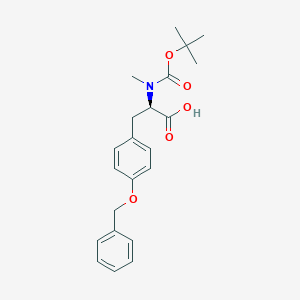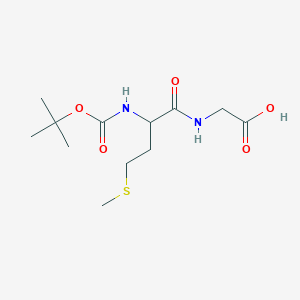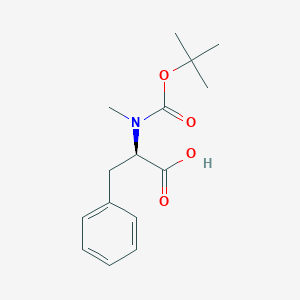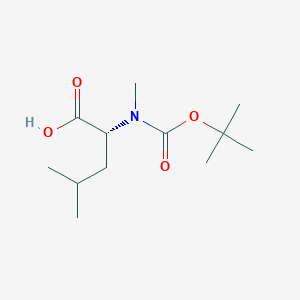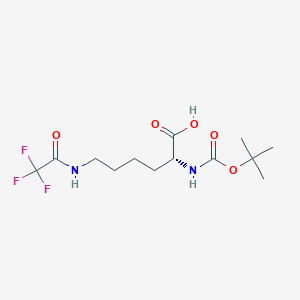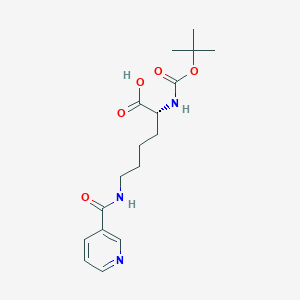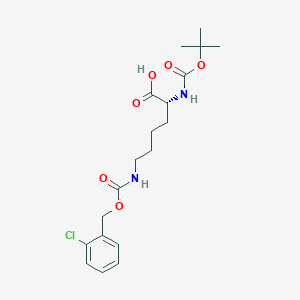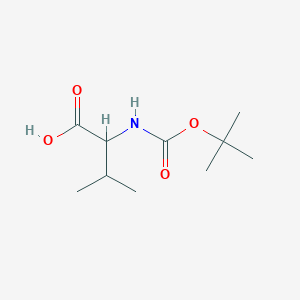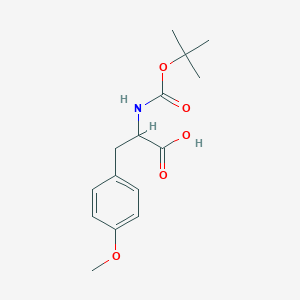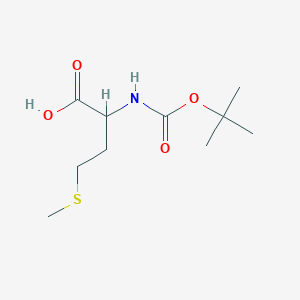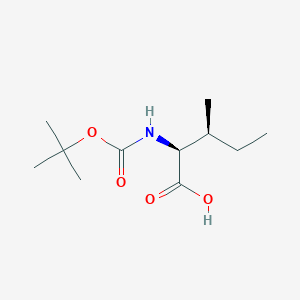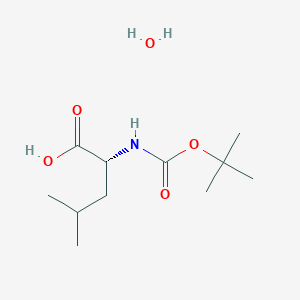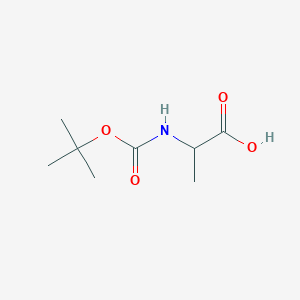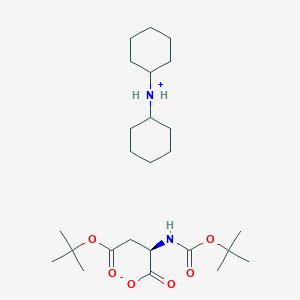
Boc-D-Asp(OtBu)-OH DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Asp(OtBu)-OH DCHA is a chemical compound with the molecular formula C₁₃H₂₃NO₆ . It is also known as N-α-t.-Boc-L-aspartic acid β-t.-butyl ester dicyclohexylammonium salt .
Synthesis Analysis
This compound is used as a building block in solid-phase peptide synthesis . The specific synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular weight of Boc-D-Asp(OtBu)-OH DCHA is 470.7 g/mol . The Hill formula for this compound is C₁₃H₂₃NO₆ * C₁₂H₂₃N .Physical And Chemical Properties Analysis
Boc-D-Asp(OtBu)-OH DCHA appears as a white to slight yellow to beige powder . The compound should be stored below +30°C .Scientific Research Applications
“Boc-D-Asp(OtBu)-OH DCHA” is a derivative of protected amino acids. It’s mainly used for peptide synthesis in biomedical research and drug synthesis . The protection of functional groups such as carboxylic acids and amino groups is crucial during the synthesis to prevent other reactions .
The specific scientific field for this compound is biochemistry , specifically in the area of peptide synthesis .
The application of “Boc-D-Asp(OtBu)-OH DCHA” involves its use as a building block in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .
The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .
As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .
-
Peptide Synthesis
- This compound is used as a building block in the synthesis of peptides . The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .
- The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .
- As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .
-
Drug Synthesis
- In the field of pharmaceuticals, “Boc-D-Asp(OtBu)-OH DCHA” can be used in the synthesis of drugs . The protection of functional groups is crucial during the synthesis to prevent unwanted reactions .
- The methods of application would involve standard techniques in drug synthesis, which can vary depending on the specific drug being synthesized .
- The outcomes would be the successful synthesis of a drug molecule with the correct structure .
-
Peptide Synthesis
- This compound is used as a building block in the synthesis of peptides . The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .
- The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .
- As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .
-
Drug Synthesis
- In the field of pharmaceuticals, “Boc-D-Asp(OtBu)-OH DCHA” can be used in the synthesis of drugs . The protection of functional groups is crucial during the synthesis to prevent unwanted reactions .
- The methods of application would involve standard techniques in drug synthesis, which can vary depending on the specific drug being synthesized .
- The outcomes would be the successful synthesis of a drug molecule with the correct structure .
Safety And Hazards
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYRDWOMNDCKEJ-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679346 |
Source


|
| Record name | (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Asp(OtBu)-OH DCHA | |
CAS RN |
200334-95-8 |
Source


|
| Record name | (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

